molecular formula C18H17ClN6OS B5762521 2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE

2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE

Cat. No.: B5762521
M. Wt: 400.9 g/mol
InChI Key: APVVROHAABVKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE is a complex organic compound with a unique structure that includes a quinazoline core, a methoxy group, and a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with a methoxy-substituted quinazoline precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imino and carbothioyl groups.

    Substitution: The chlorine atom in the aniline moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the aniline moiety.

Scientific Research Applications

2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity. This interaction is facilitated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[{[(4-CHLOROANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-6-METHOXY-4-METHYLQUINAZOLINE
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • N-(2,2-DICHLORO-1-(((4-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)-4-METHYLBENZAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6OS/c1-10-14-9-13(26-2)7-8-15(14)23-17(21-10)24-16(20)25-18(27)22-12-5-3-11(19)4-6-12/h3-9H,1-2H3,(H4,20,21,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVVROHAABVKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC(=NC(=S)NC3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/C(=S)NC3=CC=C(C=C3)Cl)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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